3-Hydroxy-3-methylbutanenitrile 3-Hydroxy-3-methylbutanenitrile 3-Hydroxy-3-methylbutyronitrile is a β-hydroxynitrile. It undergoes thermal degradation in gas phase via a six-membered cyclic transition state. 3-Hydroxy-3-methylbutyronitrile can be synthesized from 2-hydroxy-2-methyl-1-bromopropane.

Brand Name: Vulcanchem
CAS No.: 13635-04-6
VCID: VC20956472
InChI: InChI=1S/C5H9NO/c1-5(2,7)3-4-6/h7H,3H2,1-2H3
SMILES: CC(C)(CC#N)O
Molecular Formula: C5H9NO
Molecular Weight: 99.13 g/mol

3-Hydroxy-3-methylbutanenitrile

CAS No.: 13635-04-6

Cat. No.: VC20956472

Molecular Formula: C5H9NO

Molecular Weight: 99.13 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-3-methylbutanenitrile - 13635-04-6

CAS No. 13635-04-6
Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
IUPAC Name 3-hydroxy-3-methylbutanenitrile
Standard InChI InChI=1S/C5H9NO/c1-5(2,7)3-4-6/h7H,3H2,1-2H3
Standard InChI Key CWPMDJFBWQJRGT-UHFFFAOYSA-N
SMILES CC(C)(CC#N)O
Canonical SMILES CC(C)(CC#N)O

Chemical Identity and Structure

3-Hydroxy-3-methylbutanenitrile belongs to the class of β-hydroxy nitriles, featuring both hydroxyl and nitrile functional groups. The compound is defined by the following identifiers:
Table 1: Chemical Identity of 3-Hydroxy-3-methylbutanenitrile

ParameterInformation
Chemical Name3-Hydroxy-3-methylbutanenitrile
Synonyms3-Hydroxy-3-methylbutyronitrile, Butanenitrile, 3-hydroxy-3-methyl-, 1,1-dimethyl-2-cyanoethanol
CAS Number13635-04-6
Molecular FormulaC₅H₉NO
Molecular Weight99.13 g/mol
MFCD NumberMFCD00043123
SMILESCC(C)(CC#N)O
InChIInChI=1S/C5H9NO/c1-5(2,7)3-4-6/h7H,3H2,1-2H3
InChIKeyCWPMDJFBWQJRGT-UHFFFAOYSA-N
The structure of 3-hydroxy-3-methylbutanenitrile features a tertiary carbon bonded to two methyl groups, a hydroxyl group, and an ethyl nitrile group . This unique arrangement contributes to its distinctive chemical behavior and reactivity profile.

Physical and Chemical Properties

Physical Properties

3-Hydroxy-3-methylbutanenitrile exhibits several key physical properties that define its behavior under various conditions:
Table 2: Physical Properties of 3-Hydroxy-3-methylbutanenitrile

PropertyValueReference
Physical StateColorless liquid or solid (temperature-dependent)
Density1.0±0.1 g/cm³ at 20°C
Boiling Point217.2±13.0 °C at 760 mmHg
Flash Point85.2±19.8 °C
Melting PointNot available in literature
Index of Refraction1.435
LogP-0.24
PSA (Polar Surface Area)44.02000
Vapor Pressure0.0±0.9 mmHg at 25°C
These physical properties influence how the compound behaves in various chemical reactions and determine its handling requirements for laboratory and industrial applications.

Spectroscopic Data

Spectroscopic analysis provides crucial information about the molecular structure of 3-hydroxy-3-methylbutanenitrile:
NMR Data:
¹H-NMR (300 MHz, CDCl₃): δ 2.54 (s, 2H), 2.03 (s, 1H), 1.42 (s, 6H)
The singlet at δ 2.54 corresponds to the methylene protons adjacent to the nitrile group, while the singlet at δ 2.03 represents the hydroxyl proton. The six methyl protons appear as a singlet at δ 1.42, indicating their chemical equivalence in the molecule.

Predicted Properties

Modern computational methods provide additional information about the compound's molecular behavior:
Table 3: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺100.07569119.9
[M+Na]⁺122.05763129.7
[M+NH₄]⁺117.10223124.4
[M+K]⁺138.03157122.4
[M-H]⁻98.061134111.8
[M+Na-2H]⁻120.04308121.8
[M]⁺99.067861118.0
[M]⁻99.068959118.0
These collision cross-section values are important for mass spectrometry analysis and help in identifying the compound in complex mixtures .

Synthesis Methods

The synthesis of 3-hydroxy-3-methylbutanenitrile can be achieved through several routes, with nucleophilic substitution reactions being the most common approach.

Synthesis from 1-Chloro-2-methylpropan-2-ol

A well-documented synthesis method involves the reaction of 1-chloro-2-methylpropan-2-ol with sodium cyanide:
Reaction Conditions:

  • Reagents: 1-Chloro-2-methylpropan-2-ol (17 g, 0.16 mol), Sodium cyanide (9.4 g, 0.19 mol)

  • Solvents: Ethanol (320 mL) and water (55 mL)

  • Conditions: Reflux for 3 hours

  • Workup: Cooling to room temperature, concentration in vacuo, extraction with ethyl acetate, drying over magnesium sulfate

  • Yield: 14 g (90%)
    The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the nitrile group. The high yield (90%) indicates the efficiency of this synthetic route.

Chemical Reactivity

3-Hydroxy-3-methylbutanenitrile exhibits reactivity patterns typical of compounds containing both hydroxyl and nitrile functional groups.

Thermal Degradation

One characteristic reaction is thermal degradation in the gas phase. Research suggests that 3-hydroxy-3-methylbutanenitrile undergoes elimination via a six-membered cyclic transition state, yielding alkenenitriles such as 3-methyl-2-butenenitrile . This reaction is of interest in understanding the compound's stability and behavior under thermal stress.

Functional Group Transformations

The compound can undergo various transformations:

  • Hydroxyl group reactions: The tertiary alcohol can participate in substitution, elimination, and dehydration reactions.

  • Nitrile group transformations: The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines.

Classification SystemClassificationHazard Statements
GHS (Source 1)GHS07 (Warning)Harmful if swallowed, Harmful if inhaled
GHS (Source 2)Acute toxicity, oral (Category 3)
Acute toxicity, dermal (Category 3)
Acute toxicity, inhalation (Category 3)
H301: Toxic if swallowed
H311: Toxic in contact with skin
H331: Toxic if inhaled
The discrepancy in hazard classifications suggests that the toxicity assessment of this compound may vary by source and testing methods .

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